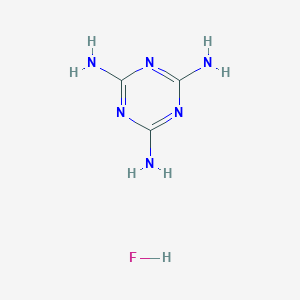

1,3,5-Triazine-2,4,6-triamine hydrofluoride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3,5-Triazine-2,4,6-triamine hydrofluoride is a useful research compound. Its molecular formula is C3H7FN6 and its molecular weight is 146.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1,3,5-Triazine-2,4,6-triamine hydrofluoride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of triazine, characterized by a triamine functional group that enhances its reactivity and biological interactions. The hydrofluoride form is particularly notable for its stability and solubility in biological systems.

1. Antidepressant Activity

Recent studies have demonstrated that certain derivatives of 1,3,5-triazine exhibit high affinity for the 5-HT7 serotonin receptor. For instance, compounds derived from 1,3,5-triazine showed Ki values as low as 8 nM for receptor binding, indicating potent activity that could be leveraged in treating mood disorders .

| Compound | Ki (nM) | Biological Activity |

|---|---|---|

| Compound 2 | 8 | High affinity for 5-HT7 receptor |

| Compound 12 | 18 | Moderate metabolic stability |

2. Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties. In vivo studies indicated that certain derivatives can improve cognitive function and may serve as potential anti-dementia agents by inhibiting potassium channels associated with learning disorders .

3. Antiviral Activity

Research has shown that some triazine derivatives possess antiviral properties. For example, a study demonstrated that specific compounds exhibited significant protective and curative activities against plant viruses (e.g., Potato Virus Y), suggesting potential applications in agricultural biotechnology .

4. Antimicrobial Properties

1,3,5-Triazine derivatives have been reported to exhibit antimicrobial activity against various pathogens. The structure-activity relationship (SAR) analysis revealed that modifications to the triazine core can enhance antibacterial efficacy .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound's interaction with serotonin receptors influences neurotransmitter dynamics in the brain.

- Ion Channel Inhibition : Its action as a potassium channel inhibitor contributes to neuroprotective effects.

- Antiviral Mechanisms : Molecular docking studies suggest that these compounds can form hydrogen bonds with viral proteins, disrupting their function .

Case Study 1: Neuroprotective Effects in Animal Models

In a controlled study using rodent models of Alzheimer's disease, administration of a specific triazine derivative resulted in improved memory retention and reduced neuroinflammation. The results indicated a significant decrease in markers associated with cognitive decline when compared to control groups.

Case Study 2: Antiviral Efficacy Against PVY

A series of experiments assessed the antiviral activity of triazine derivatives against Potato Virus Y (PVY). Results showed that certain compounds provided up to 85% inhibition of viral replication under laboratory conditions .

科学研究应用

Material Science

a. Polymer Production

Melamine is extensively used in the production of melamine-formaldehyde resins, which are known for their durability and resistance to heat and chemicals. These resins are utilized in:

- Laminates : Used for surfaces in furniture and flooring.

- Coatings : Applied in automotive and industrial coatings due to their hardness and gloss retention.

b. Flame Retardants

Due to its nitrogen-rich structure, melamine acts as an effective flame retardant when added to plastics. It enhances the fire resistance of materials such as polyurethane foams and thermoplastics.

Pharmaceutical Applications

a. Anticancer Research

Recent studies have indicated that derivatives of 1,3,5-triazine compounds exhibit potential anticancer properties. For instance, a study demonstrated that certain triazine derivatives could inhibit the growth of cancer cells with P53 gene deletions, showing promise in the treatment of metabolic syndromes and cancers .

b. Neuroprotective Agents

Research has highlighted the neuroprotective effects of melamine derivatives in relation to potassium channel inhibition. Specifically, a derivative was found to improve learning disorders in animal models, suggesting its potential as an anti-dementia agent .

Agricultural Applications

a. Herbicide Development

Melamine derivatives serve as precursors for herbicides such as atrazine and simazine. These compounds are crucial for controlling weeds in various crops due to their selective herbicidal activity .

b. Fertilizers

The nitrogen content in melamine makes it a valuable component in slow-release fertilizers. This application enhances nutrient availability for plants while minimizing environmental impact.

Case Studies

属性

IUPAC Name |

1,3,5-triazine-2,4,6-triamine;hydrofluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N6.FH/c4-1-7-2(5)9-3(6)8-1;/h(H6,4,5,6,7,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWVOAHDTZACBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)N)N)N.F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7FN6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80481010 |

Source

|

| Record name | Melamine hydrogen flouride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123334-03-2 |

Source

|

| Record name | Melamine hydrogen flouride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。